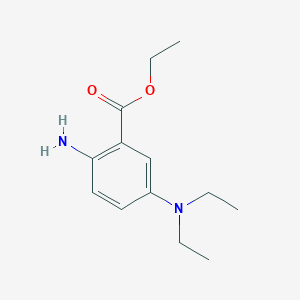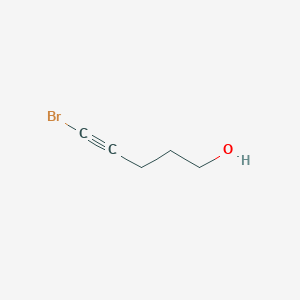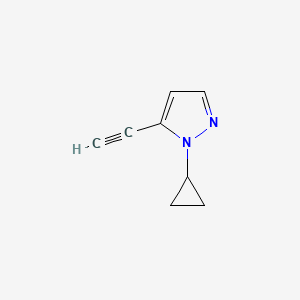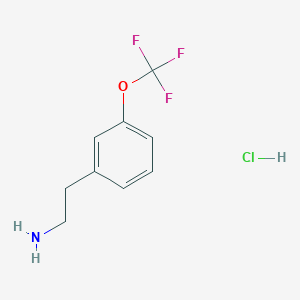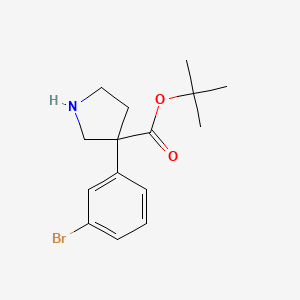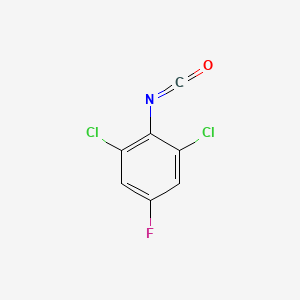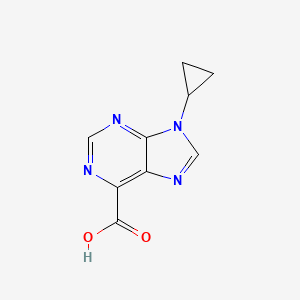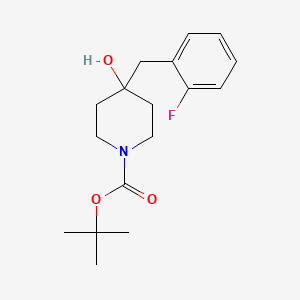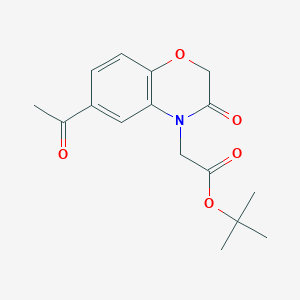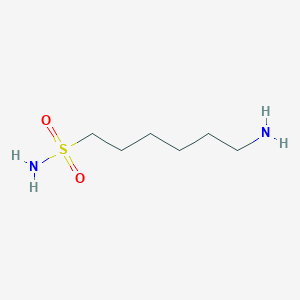
6-Aminohexane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminohexane-1-sulfonamide is an organosulfur compound characterized by the presence of both an amino group and a sulfonamide group attached to a hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminohexane-1-sulfonamide typically involves the reaction of hexane-1,6-diamine with sulfonyl chloride under basic conditions. The reaction proceeds as follows:
- The reaction mixture is stirred for several hours, allowing the formation of this compound.
- The product is then purified using techniques such as recrystallization or column chromatography.
Hexane-1,6-diamine: is dissolved in a suitable solvent such as dichloromethane.
Sulfonyl chloride: is added dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Aminohexane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamides or sulfenamides.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Nitrohexane-1-sulfonamide, Nitrosohexane-1-sulfonamide.
Reduction: Hexane-1-sulfinamide, Hexane-1-sulfenamide.
Substitution: N-alkylhexane-1-sulfonamide, N-acylhexane-1-sulfonamide.
Applications De Recherche Scientifique
6-Aminohexane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the production of polymers and as a precursor for various agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Aminohexane-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as a competitive inhibitor of enzymes such as carbonic anhydrase by mimicking the substrate and binding to the active site.
Pathways Involved: The inhibition of carbonic anhydrase affects various physiological processes, including pH regulation and ion transport.
Comparaison Avec Des Composés Similaires
Hexane-1-sulfonamide: Lacks the amino group, resulting in different reactivity and applications.
Hexane-1,6-diamine: Lacks the sulfonamide group, primarily used in polymer synthesis.
Sulfanilamide: Contains a benzene ring instead of a hexane chain, widely used as an antibacterial agent.
Uniqueness: 6-Aminohexane-1-sulfonamide is unique due to the presence of both amino and sulfonamide groups on a flexible hexane chain, providing a versatile platform for various chemical modifications and applications.
Propriétés
Formule moléculaire |
C6H16N2O2S |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
6-aminohexane-1-sulfonamide |
InChI |
InChI=1S/C6H16N2O2S/c7-5-3-1-2-4-6-11(8,9)10/h1-7H2,(H2,8,9,10) |
Clé InChI |
FUTFLYPPGAPQOR-UHFFFAOYSA-N |
SMILES canonique |
C(CCCS(=O)(=O)N)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


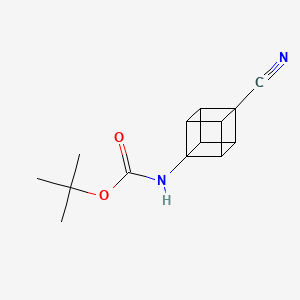
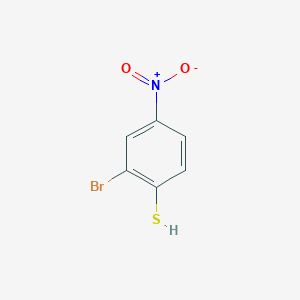
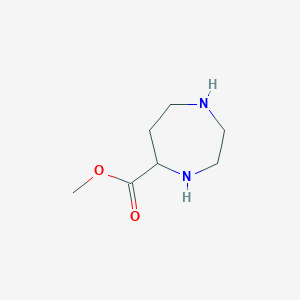
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)

